molecular formula C14H17NS B1480535 4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine CAS No. 2098128-49-3

4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine

Cat. No.: B1480535
CAS No.: 2098128-49-3
M. Wt: 231.36 g/mol
InChI Key: BPIOOQOXESAFIX-UHFFFAOYSA-N
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Description

4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine is a useful research compound. Its molecular formula is C14H17NS and its molecular weight is 231.36 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with serotonin N-acetyltransferase, an enzyme involved in the biosynthesis of melatonin . The interaction between this compound and serotonin N-acetyltransferase results in the inhibition of the enzyme’s activity, which can affect the levels of melatonin in the body. Additionally, this compound has been found to interact with other enzymes and proteins involved in cellular signaling pathways, further highlighting its biochemical significance .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of mitogen-activated protein kinases (MAPKs), which play a crucial role in cell proliferation, differentiation, and apoptosis . By altering the activity of these kinases, this compound can impact cellular responses to external stimuli and stressors. Furthermore, this compound has been shown to influence the expression of genes involved in inflammatory responses, thereby modulating the cellular immune response .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound binds to the active site of serotonin N-acetyltransferase, inhibiting its activity and reducing melatonin synthesis . Additionally, this compound can interact with other enzymes and receptors, leading to alterations in cellular signaling pathways and gene expression profiles .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and apoptosis rates . These temporal effects highlight the importance of considering the duration of exposure when studying the biological activity of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects underscore the importance of determining the optimal dosage range for therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450s play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that can be further conjugated with glucuronic acid or sulfate . These metabolic pathways influence the compound’s bioavailability and clearance from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which regulate its intracellular concentration . Additionally, binding proteins in the blood can facilitate the distribution of this compound to various tissues, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biological activity .

Biological Activity

4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine is a compound that combines a pyrrolidine ring with a benzo[b]thiophene moiety. This structural combination suggests potential biological activity, particularly in the fields of medicinal chemistry and drug discovery. The pyrrolidine scaffold is known for its versatility and has been extensively studied for various biological activities, including neuroprotective effects, kinase inhibition, and potential applications in treating central nervous system disorders.

Chemical Structure

The compound can be represented structurally as follows:

C13H15NS\text{C}_{13}\text{H}_{15}\text{N}\text{S}

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Kinase Inhibition : The pyrrolidine ring often plays a critical role in the inhibition of various kinases, which are pivotal in many signaling pathways related to cancer and other diseases.
  • Neuroprotective Effects : Compounds similar to this compound have shown efficacy in protecting neuronal cells from toxic insults.
  • Anticonvulsant Properties : Pyrrolidine derivatives have been investigated for their potential to mitigate seizure activity.

Structure-Activity Relationship (SAR)

The biological activity of pyrrolidine derivatives is heavily influenced by their structural characteristics. Key factors include:

  • Substituents on the Pyrrolidine Ring : Modifications at various positions on the pyrrolidine ring can enhance or diminish biological activity.
  • Geometric Configuration : The stereochemistry of the compound can significantly impact its interaction with biological targets.

Kinase Inhibition

A study highlighted that certain pyrrolidine derivatives exhibit nanomolar activity against specific kinases such as CK1γ and CK1ε. For instance, compounds modified at the C-4 position of the pyrrolidine ring demonstrated enhanced selectivity and potency against these kinases, suggesting that similar modifications could be beneficial for this compound .

Neuroprotective Activity

In vitro studies have shown that compounds with a similar structure can protect neuronal cell lines from neurotoxicity induced by dopaminergic neurotoxins. For example, a related compound was able to restore cell viability significantly when exposed to neurotoxins like MPP+ and methamphetamine . This suggests that this compound may also possess neuroprotective properties.

Data Table: Comparison of Biological Activities

Compound NameActivity TypeIC50/ED50 ValuesReference
This compoundPotential Kinase InhibitorTBDOngoing Research
Related Pyrrolidine DerivativeCK1γ Inhibition0.011 µM
Neuroprotective PyrrolidineNeurotoxicity ProtectionEC50 = 250 µM
Anticonvulsant PyrrolidineSeizure MitigationED50 = 14.90

Properties

IUPAC Name

4-(1-benzothiophen-3-yl)-3,3-dimethylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NS/c1-14(2)9-15-7-12(14)11-8-16-13-6-4-3-5-10(11)13/h3-6,8,12,15H,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIOOQOXESAFIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1C2=CSC3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine
Reactant of Route 2
4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine
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4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine
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4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine
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4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine
Reactant of Route 6
4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine

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